7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
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Description
The compound “7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one” belongs to the class of organic compounds known as chromenones . Chromenones are compounds containing a chromene (or 2H-1-benzopyran) moiety bearing a ketone group at the 4-position .
Molecular Structure Analysis
The molecular structure of chromenones typically consists of a fused six-membered benzene ring and a five-membered lactone ring, forming a bicyclic structure . The “this compound” would have additional ethoxy, methyl, and phenoxy substituents at the 7, 2,5, and 3 positions, respectively .Scientific Research Applications
Chromene Derivatives in Syntheses of Biologically Active Compounds
7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, as part of the broader chromene family, has been explored for its potential in synthesizing compounds with biological activities. Chromene derivatives have been utilized in creating photochromic materials and natural product syntheses. A study by Rawat, Prutyanov, and Wulff (2006) detailed the use of a chromene carbene complex for synthesizing naphthopyran units, indicative of applications in creating biologically active and photo-responsive materials (Rawat, Prutyanov, & Wulff, 2006).
Anticancer and Antibacterial Potential
Research into chromene derivatives, including structures similar to this compound, has shown promising cytotoxic and antibacterial activities. Khan et al. (2003) synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one and found certain compounds exhibiting significant cytotoxic and bactericidal activities, suggesting potential applications in developing new anticancer and antibacterial agents (Khan et al., 2003).
Modified Rotenoids for Structural and Biological Studies
Chromene derivatives have also been used in the modification of rotenoids, compounds known for their insecticidal properties. A study on 7a-O-Methyldeguelol, which shares structural similarities with this compound, revealed insights into chromene's role in complex molecular structures and their potential biological applications (Chantrapromma et al., 2005).
Synthesis of Novel Compounds and Sensitizers
The flexibility of chromene derivatives in chemical synthesis extends to creating sensitizers for photoreactions, indicating their utility in photochemical processes and possibly in photodynamic therapy. Al-adilee, Abass, and Taher (2016) synthesized a new heterocyclic thiazolylazo dye ligand from a chromene derivative, highlighting the compound's role as a sensitizer in photocatalytic reactions (Al-adilee, Abass, & Taher, 2016).
Properties
IUPAC Name |
7-ethoxy-2,5-dimethyl-3-phenoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-21-15-10-12(2)17-16(11-15)22-13(3)19(18(17)20)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRXFMXGOMWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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